Oxypalmatine
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Overview
Description
Oxypalmatine is a natural protoberberine alkaloid isolated from the stems of plants such as Cocculus orbiculatus and Coscinium fenestratum . It belongs to the isoquinoline alkaloid family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxypalmatine can be synthesized through a multi-step process starting from benzonitrile and toluamides . The synthesis involves a lithiated cycloaddition reaction to form 3-arylisoquinolinone intermediates, followed by an internal SN2 reaction to produce 8-oxoprotoberberines, including this compound . Another method involves the reaction of dimethylmalonate with an aryl halide in the presence of n-butyllithium to form a diester, which is then converted to this compound through subsequent steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxypalmatine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups into the this compound molecule.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 9-hydroxy-8-oxypalmatine and other oxygenated metabolites .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Mechanism of Action
Oxypalmatine exerts its effects through multiple molecular targets and pathways :
Nrf2 Pathway: Activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
NLRP3 Inflammasome: Inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation.
Other Pathways: May interact with other cellular targets and signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Oxypalmatine is compared with other similar protoberberine alkaloids, such as palmatine and berberine :
Palmatine: Shares a similar structure but differs in its oxidation state and specific biological activities.
Berberine: Known for its antimicrobial and anti-inflammatory properties, berberine has a different substitution pattern on the isoquinoline ring compared to this compound.
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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